molecular formula C30H37N7O2 B611892 YKL-06-061 CAS No. 2172617-15-9

YKL-06-061

Cat. No. B611892
CAS RN: 2172617-15-9
M. Wt: 527.673
InChI Key: GVBAXIVNAHMIGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YKL-06-061 is a potent, selective, second-generation salt-inducible kinase (SIK) inhibitor . It has IC50 values of 6.56 nM, 1.77 nM, and 20.5 nM for SIK1, SIK2, and SIK3, respectively .


Molecular Structure Analysis

The molecular formula of YKL-06-061 is C30H37N7O2 . Its exact mass is 527.30 and its molecular weight is 527.673 .


Physical And Chemical Properties Analysis

YKL-06-061 is a solid, white to off-white compound . It has a molecular weight of 527.66 and a molecular formula of C30H37N7O2 .

Scientific Research Applications

Inhibition of Salt-Inducible Kinases (SIKs)

YKL-06-061 is a potent, selective, second-generation salt-inducible kinase (SIK) inhibitor . It has IC50 values of 6.56 nM/1.77 nM/20.5 nM for SIK1/2/3, respectively . This makes it a valuable tool for studying the role of SIKs in various biological processes .

Cellular Profiling

YKL-06-061 has been used in cellular profiling studies. It has been found to dose-dependently upregulate mRNA levels of MITF and TRPM1 in vitro . This suggests that it could be used to study the regulation of these genes .

Pharmacodynamics

YKL-06-061 has demonstrated significant pharmacodynamic effects. For example, it induced significant pigmentation after 8 days of topical treatment of human skin explants . This suggests potential applications in dermatology and cosmetic science .

Epilepsy Research

Blocking salt-inducible kinases with YKL-06-061 has been shown to prevent PTZ-induced seizures in mice . This suggests that YKL-06-061 could be a valuable tool in epilepsy research .

Neurological Disease Research

Given its effect on preventing PTZ-induced seizures, YKL-06-061 could also be used in broader neurological disease research. For instance, it could be used to study diseases where SIK mutations have been identified .

Drug Development

Due to its potent inhibition of SIKs and its demonstrated effects in cellular profiling and pharmacodynamics, YKL-06-061 could potentially be used in drug development. Its effects on gene regulation and seizure prevention suggest potential therapeutic applications .

Mechanism of Action

Target of Action

YKL-06-061 is a potent, selective, second-generation salt-inducible kinase (SIK) inhibitor . The primary targets of YKL-06-061 are SIK1, SIK2, and SIK3 . The IC50 values for SIK1, SIK2, and SIK3 are 6.56 nM, 1.77 nM, and 20.5 nM, respectively . SIKs are a family of serine/threonine kinases that play crucial roles in cellular processes such as inflammation, metabolism, and transcription regulation.

Mode of Action

YKL-06-061 interacts with its targets (SIK1, SIK2, and SIK3) by inhibiting their kinase activity . This inhibition is reversible , meaning the compound can bind and unbind from the kinase, allowing for dynamic control of SIK activity.

Biochemical Pathways

The inhibition of SIKs by YKL-06-061 affects various biochemical pathways. One notable effect is the dose-dependent upregulation of MITF and TRPM1 mRNA levels in vitro . MITF is a transcription factor crucial for melanocyte development and function, while TRPM1 is a protein involved in melanin synthesis. Therefore, YKL-06-061 may influence pigmentation pathways.

Pharmacokinetics

The compound’s potent and selective inhibition of siks suggests it has sufficient bioavailability to exert its effects at the cellular level .

Result of Action

The molecular and cellular effects of YKL-06-061’s action include the upregulation of MITF and TRPM1 mRNA levels . This upregulation suggests that YKL-06-061 may enhance melanin synthesis, leading to increased pigmentation. In fact, YKL-06-061 has been shown to induce significant pigmentation after 8 days of topical treatment of human skin explants .

Safety and Hazards

YKL-06-061 is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Research suggests that YKL-06-061 could inhibit neuronal overactivation in the hippocampus of mice following PTZ injection . Further studies are needed to evaluate the effects of a more selective SIK1 inhibitor or knockdown of SIK1 .

properties

IUPAC Name

1-cyclobutyl-3-(2,6-dimethylphenyl)-7-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N7O2/c1-20-7-5-8-21(2)27(20)36-19-22-18-31-29(33-28(22)37(30(36)38)23-9-6-10-23)32-25-12-11-24(17-26(25)39-4)35-15-13-34(3)14-16-35/h5,7-8,11-12,17-18,23H,6,9-10,13-16,19H2,1-4H3,(H,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBAXIVNAHMIGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CC3=CN=C(N=C3N(C2=O)C4CCC4)NC5=C(C=C(C=C5)N6CCN(CC6)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 132992144

Q & A

Q1: What is the primary finding of the research paper regarding YKL-06-061?

A1: The research demonstrates that YKL-06-061, a compound that blocks salt-inducible kinases (SIKs), effectively prevented seizures induced by pentylenetetrazole (PTZ) in mice []. This suggests that SIKs could be potential therapeutic targets for epilepsy treatment, and YKL-06-061 might serve as a lead compound for developing novel anti-seizure medications.

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